4-(N-methylprop-2-enamido)benzoic acid
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Overview
Description
4-(N-methylprop-2-enamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group attached to a prop-2-enoyl amino group, which is further attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methylprop-2-enamido)benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-aminobenzoic acid with methyl prop-2-enoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(N-methylprop-2-enamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Nitrobenzoic acids, halobenzoic acids, sulfonated benzoic acids
Scientific Research Applications
4-(N-methylprop-2-enamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(N-methylprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(N-methylprop-2-enamido)benzoic acid.
Methyl 4-aminobenzoate: Another derivative of 4-aminobenzoic acid with different functional groups.
4-(Methylamino)benzoic acid: A compound with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(N-methylprop-2-enamido)benzoic acid is a derivative of benzoic acid, characterized by its unique structural features that potentially confer various biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a benzoic acid moiety with an N-methylprop-2-enamido substituent. This structure is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections. The effectiveness of these compounds often correlates with their concentration, with higher concentrations yielding more significant inhibition effects .
Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives
Compound Name | Target Organism | Inhibition (% at 3 mM) |
---|---|---|
2A4ClBA | Pseudomonas aeruginosa | 67% |
4A2ClBA | Pseudomonas aeruginosa | 28% |
This compound | TBD | TBD |
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored in various studies. Similar compounds have been shown to inhibit acetyl-CoA carboxylase (ACCase), which plays a crucial role in fatty acid biosynthesis. The inhibition of ACCase could lead to reduced fatty acid synthesis, suggesting a possible application in metabolic disorders.
Case Studies
- Antibacterial Evaluation : A study focusing on the synthesis and evaluation of para-amino benzoic acid derivatives indicated that modifications to the benzoic structure can enhance antibacterial activity against strains like Salmonella enterica and Staphylococcus aureus. The results showed significant zones of inhibition for certain derivatives, highlighting the importance of structural modifications in enhancing biological activity .
- In Silico Studies : Computational studies have suggested that the binding affinity of benzoic acid derivatives to target enzymes can be predicted through molecular docking simulations. Such approaches provide insights into the potential mechanisms through which this compound might exert its biological effects .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as ACCase, the compound may disrupt normal metabolic pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that this compound could interfere with bacterial communication systems (quorum sensing), thereby reducing pathogenicity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds have shown varying degrees of solubility and stability under physiological conditions, impacting their bioavailability and efficacy. Toxicity assessments are necessary to ensure safety in potential therapeutic applications.
Properties
IUPAC Name |
4-[methyl(prop-2-enoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-10(13)12(2)9-6-4-8(5-7-9)11(14)15/h3-7H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULAAWHGJBCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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